Ethyl 2-ethyl-2-(hydroxymethyl)butanoate
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Overview
Description
Ethyl 2-ethyl-2-(hydroxymethyl)butanoate is an organic compound with the molecular formula C9H18O3. It is an ester, which is a class of compounds commonly used in various chemical applications due to their pleasant odors and reactivity. This compound is known for its unique structure, which includes an ethyl group and a hydroxymethyl group attached to a butanoate backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethyl-2-(hydroxymethyl)butanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-ethyl-2-(hydroxymethyl)butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to maximize the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-2-(hydroxymethyl)butanoate undergoes various chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, producing a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: 2-ethyl-2-(hydroxymethyl)butanoic acid and ethanol.
Reduction: Corresponding alcohol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Ethyl 2-ethyl-2-(hydroxymethyl)butanoate has diverse applications in scientific research:
Mechanism of Action
The mechanism by which ethyl 2-ethyl-2-(hydroxymethyl)butanoate exerts its effects depends on the specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-ethyl-2-(hydroxymethyl)butanoate can be compared with other esters such as ethyl butanoate and ethyl 2-hydroxybutanoate. While all these compounds share the ester functional group, this compound is unique due to the presence of both an ethyl and a hydroxymethyl group on the butanoate backbone . This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications .
List of Similar Compounds
- Ethyl butanoate
- Ethyl 2-hydroxybutanoate
- Mthis compound
Properties
IUPAC Name |
ethyl 2-ethyl-2-(hydroxymethyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-4-9(5-2,7-10)8(11)12-6-3/h10H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHUZDYHNVLCHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CO)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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